(R)-4-Methylpyrrolidin-2-one
CAS No.: 260061-31-2
Cat. No.: VC3798298
Molecular Formula: C5H9NO
Molecular Weight: 99.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 260061-31-2 |
---|---|
Molecular Formula | C5H9NO |
Molecular Weight | 99.13 g/mol |
IUPAC Name | (4R)-4-methylpyrrolidin-2-one |
Standard InChI | InChI=1S/C5H9NO/c1-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 |
Standard InChI Key | YRKRGYRYEQYTOH-SCSAIBSYSA-N |
Isomeric SMILES | C[C@@H]1CC(=O)NC1 |
SMILES | CC1CC(=O)NC1 |
Canonical SMILES | CC1CC(=O)NC1 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
(R)-4-Methylpyrrolidin-2-one belongs to the pyrrolidinone family, a class of five-membered lactams with a ketone group at the 2-position. The stereochemistry at the 4-position, where a methyl group is attached, confers chirality essential for interactions with biological targets. The compound’s IUPAC name is (R)-4-methylpyrrolidin-2-one, and its structure is defined by the following attributes:
Property | Value |
---|---|
Molecular Formula | C₅H₉NO |
Molecular Weight | 99.13 g/mol |
CAS Number | 260061-31-2 |
Chiral Center | 4-position (R-configuration) |
The lactam ring contributes to its stability and solubility in polar organic solvents, while the methyl group enhances lipophilicity, influencing its pharmacokinetic behavior in drug formulations .
Synthesis and Production Strategies
Chiral Resolution and Enantioselective Synthesis
The synthesis of (R)-4-Methylpyrrolidin-2-one often involves enantioselective methods to ensure high optical purity. One approach utilizes chiral pool synthesis, starting from naturally occurring chiral precursors. For example, (4S)-4-hydroxy-1-methylpyrrolidin-2-one can undergo stereochemical inversion via Mitsunobu reactions or enzymatic resolution to yield the R-configuration . Advanced catalytic asymmetric hydrogenation of pyrrolidinone precursors has also been explored, employing transition-metal catalysts with chiral ligands to achieve enantiomeric excesses >99% .
Industrial-Scale Manufacturing
Industrial production prioritizes cost-effectiveness and scalability. A patented route involves the cyclization of (R)-4-methylaminobutyric acid under acidic conditions, followed by lactamization. Recent innovations leverage continuous-flow reactors to enhance reaction efficiency and reduce racemization risks, achieving yields of 85–90% on multi-kilogram scales .
Pharmaceutical Applications
Neurological Therapeutics
(R)-4-Methylpyrrolidin-2-one is a key intermediate in synthesizing histamine H₃ receptor antagonists, such as ABT-239, a potent cognitive enhancer. ABT-239 demonstrates Kₐ values of 0.1–5.8 nM at human H₃ receptors and improves memory acquisition in rodent models at doses as low as 0.01 mg/kg . The compound’s chiral methyl group optimizes binding to the receptor’s hydrophobic pocket, enhancing selectivity over off-target CNS effects .
Nootropic Agents
Nootropics derived from (R)-4-Methylpyrrolidin-2-one, such as racetam analogues, enhance synaptic plasticity and acetylcholine release. Preclinical studies report improved spatial memory in Morris water maze tests at oral doses of 10–50 mg/kg, with minimal hepatotoxicity . Structural modifications at the 4-position modulate blood-brain barrier permeability, a critical factor in optimizing bioavailability.
Role in Asymmetric Catalysis
Ligand Design for Enantioselective Reactions
The compound’s rigid pyrrolidinone framework and chiral center make it an ideal scaffold for ligands in asymmetric catalysis. For instance, (R)-4-Methylpyrrolidin-2-one-derived phosphines have been employed in Rh-catalyzed C–H activation reactions, achieving enantiomeric ratios of 95:5 in benzofuran syntheses . These ligands facilitate steric and electronic tuning, critical for controlling stereochemistry in complex molecular architectures.
Applications in Agrochemical Synthesis
Chiral herbicides and fungicides benefit from the compound’s use in asymmetric hydrogenation. A notable example is the synthesis of (R)-Metalaxyl, a fungicide produced with 98% enantiomeric excess using (R)-4-Methylpyrrolidin-2-one as a ligand precursor. This approach reduces environmental persistence compared to racemic formulations .
Recent Advances and Future Directions
Innovations in Drug Delivery
Nanoparticle formulations incorporating (R)-4-Methylpyrrolidin-2-one-based prodrugs have shown promise in crossing the blood-brain barrier. Polymeric micelles functionalized with the compound achieve 3-fold higher brain concentrations in murine models compared to free drugs .
Green Chemistry Initiatives
Recent efforts focus on enzymatic synthesis routes using immobilized lipases in supercritical CO₂. These methods reduce solvent waste and energy consumption, aligning with principles of sustainable chemistry .
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